molecular formula C16H14O2 B1282477 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one CAS No. 86045-82-1

4-(benzyloxy)-2,3-dihydro-1H-inden-1-one

Cat. No. B1282477
CAS RN: 86045-82-1
M. Wt: 238.28 g/mol
InChI Key: SHWDWAGEQXIWRK-UHFFFAOYSA-N
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Description

The compound 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one is a chemical of interest in various fields of research due to its potential applications and structural properties. While the provided data does not directly discuss this compound, it does provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be informative for a comprehensive analysis of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, as seen in the synthesis of 4-(benzyloxy)-1H-indazole, which was achieved through a five-step reaction process with a total yield of 76.3% . Similarly, the synthesis of 3,4-dihydro-1,4-benzoxazin-2-ones was described, providing insights into the reactivity of these compounds . These methods could potentially be adapted for the synthesis of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one has been characterized using various techniques such as single-crystal X-ray crystallography, NMR spectroscopy, and DFT calculations . For instance, the crystal structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was elucidated, revealing a 2-D and 3-D supramolecular framework . These techniques could be applied to determine the molecular structure of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one and understand its conformation and stability.

Chemical Reactions Analysis

The reactivity and chemical behavior of similar compounds have been explored, such as the synthesis of various derivatives and the investigation of their olfactory properties . The study of 3,4-dihydro-1,4-benzoxazin-2-ones provided considerations regarding their reactivity, which could be relevant for understanding the chemical reactions that 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through spectroscopic methods and theoretical calculations. For example, the electronic transitions and spectral features of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime were performed by TD-DFT calculations . The noncovalent supramolecular interactions and the role of substitution in stabilizing the 3D structures of 3-benzylchroman-4-ones were quantified using Hirshfeld surface analysis . These analyses provide a foundation for predicting the properties of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

  • Antioxidant and Antimicrobial Activity

    • Field : Biochemistry
    • Application : The compound is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes. These complexes have been found to have antioxidant and antimicrobial activity .
    • Method : The Schiff base ligands are synthesized by a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
    • Results : The synthesized metal(II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The metal(II) complexes also showed more potent antimicrobial activity than the free Schiff base ligands .
  • Synthesis of Hetaryl-Azophenol Dyes

    • Field : Organic Chemistry
    • Application : 4-Benzyloxyphenol, a related compound, is used in the synthesis of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .
    • Method : The exact method is not specified, but it involves the reaction of 4-Benzyloxyphenol with heterocyclic amines in nitrosyl sulphuric acid .
    • Results : The result is the formation of hetaryl-azophenol dyes, which have applications in polyester fiber dyeing and in the rubber industry .
  • Synthesis of Chalcone Derivatives

    • Field : Pharmaceutical and Medicinal Chemistry
    • Application : A related compound, 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, is used in the synthesis of novel chalcone derivatives .
    • Method : The chalcone derivatives are synthesized by coupling with aromatic substituted .
    • Results : The synthesized chalcone derivatives have wide applications in pharmaceutical and medicinal chemistry .
  • PPARα Agonists for Retinal Disorders

    • Field : Medicinal Chemistry
    • Application : A related compound, 4-Benzyloxy-benzylamino, has been used to develop efficacious, potent, and isoform selective PPARα agonists as leads for retinal disorders .
    • Method : The exact method is not specified, but it involves the evolution of a 4-Benzyloxy-benzylamino chemotype .
    • Results : The developed compounds showed proof-of-concept in vivo efficacy in a streptozotocin-induced vascular leakage model (rat) and reached cellular potencies <50 nM and exhibited >2,700-fold selectivity for PPARα over other PPAR isoforms .
  • Antioxidant and Antimicrobial Activity of Transition Metal Complexes

    • Field : Biochemistry
    • Application : 4-(benzyloxy)-2-hydroxybenzaldehyde, a related compound, is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes. These complexes have been found to have antioxidant and antimicrobial activity .
    • Method : The Schiff base ligands are synthesized by a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
    • Results : The synthesized metal(II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The metal(II) complexes also showed more potent antimicrobial activity than the free Schiff base ligands .
  • Crystalline Effects on 4-(Benzyloxy)Benzaldehyde Properties
    • Field : Physical Chemistry
    • Application : The properties of 4-(benzyloxy)benzaldehyde (BBA), a pharmaceutically important compound, have been investigated through density functional theory (DFT) calculations .
    • Method : The properties of original crystalline and optimized gaseous structures have been evaluated to recognize the crystalline effects . In addition to the structural properties, nuclear magnetic resonance (NMR) properties have also been evaluated for both investigated systems to better detect the effects at atomic levels .
    • Results : The results indicated that the structural shape of BBA is significantly changed in the optimized gaseous system, showing significant crystalline effects on the geometrical positions . Moreover, the magnitudes for energies and dipole moments indicate notable effects on the electronic properties . The evaluated NMR properties also show that the atoms of aromatic systems detect significant changes more than the atoms of aliphatic systems in the investigated BBA .

Safety And Hazards

For safety and hazards, it’s important to refer to the specific Safety Data Sheet (SDS) of the compound. The SDS provides information on handling, storage, and emergency measures in case of an accident .

properties

IUPAC Name

4-phenylmethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-15-10-9-14-13(15)7-4-8-16(14)18-11-12-5-2-1-3-6-12/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWDWAGEQXIWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545102
Record name 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-2,3-dihydro-1H-inden-1-one

CAS RN

86045-82-1
Record name 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 60% sodium hydride (0.18 g) in dimethylformamide (22 mL), 4-hydroxy-2,3-dihydro-1H-inden-1-one (1.0 g) was added and the resultant reaction mixture was stirred at room temperature for 1 hour. Then, into the reaction mixture, a solution of benzyl bromide (1.3 g) in DMF (15 mL) was added dropwise at 80° C. and at the same temperature, the resultant reaction mixture was heated with stirring for 30 minutes. Further, to the reaction mixture, sodium hydride (0.09 g) and benzyl bromide (0.30 g) were further added and the resultant reaction mixture was heated with stirring for 2 hours. To the reaction mixture, a saturated aqueous solution of ammonium chloride was added and the resultant reaction mixture was extracted with ethyl acetate. The organic phase was washed with saturated saline and was dried over sodium sulfate anhydride. From the organic phase, the solvent was distilled off under reduced pressure and the resultant residue was purified by silica gel column chromatography (eluate; n-hexane:ethyl acetate=5:1) to obtain 4-benzyloxy-2,3-dihydro-1H-inden-1-one (1.2 g) as a white solid. The obtained white solid was subjected to a reaction according to the method of (Example 124) to obtain the subject compound (1.1 g) as a white solid.
Quantity
0.18 g
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reactant
Reaction Step One
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1 g
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reactant
Reaction Step One
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22 mL
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solvent
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1.3 g
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reactant
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15 mL
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solvent
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0.09 g
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reactant
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0.3 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 4.44 g (0.03 m) of 4-hydroxy-1-indanone in 50 ml of dimethylformamide is added 4.15 g (0.03 m) of potassium carbonate with stirring followed by the dropwise addition of 3.8 g (0.03 m) of benzyl chloride. The reaction mixture is heated at steam bath temperature for 3 hours, then cooled and diluted with water. The aqueous mixture is extracted with ethyl acetate and the extract is washed with water, dried over anhydrous sodium sulfate and concentrated to dryness in vacuo. The residue is triturated with ether and concentrated to dryness to yield: 5.86 g (82%) of a brown solid, m.p. 70°-73° C., sufficiently pure to be used in the next step.
Quantity
4.44 g
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reactant
Reaction Step One
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4.15 g
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reactant
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50 mL
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solvent
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3.8 g
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reactant
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0 (± 1) mol
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